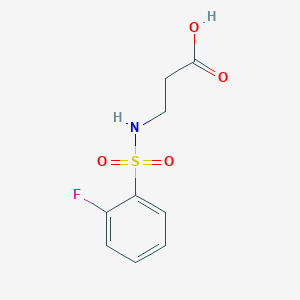![molecular formula C21H16N2O7 B2392564 {4-[(4-Nitrophényl)méthoxy]phényl}méthyl 3-nitrobenzoate CAS No. 331461-66-6](/img/structure/B2392564.png)
{4-[(4-Nitrophényl)méthoxy]phényl}méthyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is a chemical compound belonging to the family of benzophenone derivatives. It has a molecular formula of C21H16N2O7 and a molecular weight of 408.366. This compound is known for its unique structural features, which include nitro groups and a methoxyphenyl moiety, making it an interesting subject for various chemical and industrial applications.
Applications De Recherche Scientifique
{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with benzyl chloride to form 4-[(4-nitrophenyl)methoxy]benzyl chloride. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Mécanisme D'action
The mechanism of action of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl moiety can also participate in binding interactions with proteins or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl benzoate
- 4-Methoxyphenyl benzoate
- 3-Nitrobenzyl chloride
Uniqueness
{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[4-[(4-nitrophenyl)methoxy]phenyl]methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7/c24-21(17-2-1-3-19(12-17)23(27)28)30-14-16-6-10-20(11-7-16)29-13-15-4-8-18(9-5-15)22(25)26/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOYUIJARUWMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)



![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)




![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)
